4-Oxopent-2-en-2-yl diphenyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88626-01-1 |
|---|---|
Molecular Formula |
C17H17O5P |
Molecular Weight |
332.29 g/mol |
IUPAC Name |
4-oxopent-2-en-2-yl diphenyl phosphate |
InChI |
InChI=1S/C17H17O5P/c1-14(18)13-15(2)20-23(19,21-16-9-5-3-6-10-16)22-17-11-7-4-8-12-17/h3-13H,1-2H3 |
InChI Key |
VZNJNQWWOKUSCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Oxopent 2 En 2 Yl Diphenyl Phosphate and Analogous Enol Phosphates
Perkow Reaction and Modified Approaches for Enol Phosphate (B84403) Synthesis
The Perkow reaction is a classical and widely utilized method for synthesizing enol phosphates. rsc.org It traditionally involves the reaction of a trialkyl phosphite (B83602) with a haloketone. wikipedia.org The reaction mechanism proceeds through the nucleophilic addition of the phosphite to the carbonyl carbon, followed by rearrangement and elimination of an alkyl halide to form the enol phosphate. wikipedia.org This reaction is often in competition with the Michaelis-Arbuzov reaction, which yields a β-keto phosphonate. wikipedia.org
To circumvent the use of unstable and often lachrymatory α-haloketones, modified one-pot procedures have been developed. nih.govrsc.org A notable advancement is the "Perkow-Shi reaction," which facilitates the synthesis of diverse enol phosphates directly from readily available ketones. nih.govrsc.org This method is based on the one-pot α-tosyloxylation of ketones, followed by the addition of a trivalent phosphorus (P(III)) reagent. nih.govrsc.org
The process begins with the in situ generation of an α-tosyloxy ketone, which then reacts with the P(III)-reagent, such as a phosphite. rsc.org The proposed mechanism involves the nucleophilic attack of the phosphorus atom on the carbonyl carbon of the α-tosyloxy ketone intermediate. rsc.org This is followed by a rearrangement and elimination sequence to yield the final enol phosphate product. rsc.org This one-pot methodology has demonstrated broad applicability for various aromatic and heteroaromatic ketones. nih.gov
Table 1: Effect of Leaving Groups on a Modified Perkow Reaction
| Entry | Leaving Group (LG) in α-functionalized acetone | Yield of Perkow Product (%) |
|---|---|---|
| 1 | OMs | 85 |
| 2 | ONs | 80 |
| 3 | OCOCF3 | 36 |
| 4 | OCOPh | 25 |
| 5 | OTs | 95 |
| 6 | Cl | 82 |
| 7 | Br | 78 |
| 8 | I | 65 |
This table is based on data for a model reaction using (EtO)₃P and α-functionalized acetones, where OTs (tosyloxy) proved to be the most effective leaving group. nih.gov
An alternative to the Perkow reaction involves the deprotonation of an enolizable ketone with a strong base, followed by trapping the resulting metal enolate with a phosphoryl chloride. rsc.org While strong organolithium bases like lithium diisopropylamide (LDA) are commonly used, they require low temperatures (-78 °C) and can have functional group compatibility issues. rsc.orgstrath.ac.uk
To address these limitations, carbon-centered magnesium bases, such as di-tert-butylmagnesium (t-Bu₂Mg) and bismesitylmagnesium (Mes₂Mg), have been employed for the efficient synthesis of kinetic enol phosphates under mild, ambient temperature conditions. rsc.orgrsc.org These diorganomagnesium reagents function as effective bases without exhibiting nucleophilic reactivity towards the ketone substrates. strath.ac.uk The choice of magnesium base can be tailored to the substrate; for instance, the less reactive Mes₂Mg is suitable for more sensitive ketones. rsc.orgstrath.ac.uk Optimization of the quenching protocol, such as reverse addition, can lead to high yields of the desired enol phosphate. rsc.orggoogle.com
Table 2: Synthesis of Enol Phosphates using Carbon-Centered Magnesium Bases
| Entry | Ketone | Base | Yield (%) |
|---|---|---|---|
| 1 | 4-tert-Butylcyclohexanone | t-Bu₂Mg | 95 |
| 2 | 4-Phenylcyclohexanone | t-Bu₂Mg | 91 |
| 3 | N,N-Dimethyl-4-oxocyclohexane-1-carboxamide | t-Bu₂Mg | 74 |
| 4 | Acetophenone | Mes₂Mg | 81 |
| 5 | 4'-Methoxyacetophenone | Mes₂Mg | 84 |
Data from studies showcasing the efficacy of di-tert-butylmagnesium and bismesitylmagnesium in enol phosphate synthesis. rsc.orgstrath.ac.uk
Alternative Phosphorylation Strategies for Enol Phosphate Derivatives
Beyond the Perkow reaction and base-mediated enolate trapping, other strategies for phosphorylation exist. One such method involves the regio- and stereoselective iodo(III)functionalization of alkynes. acs.org This process uses a cationic iodine(III) electrophile to activate the alkyne, allowing for the addition of various nucleophiles, including phosphates like triethyl phosphate, to form β-Iodo(III)enol phosphates. acs.org
Biocatalytic approaches also offer highly selective and efficient routes to phosphorylation. mdpi.com While often applied to alcohols and other functionalities, the principles can be extended to enol phosphorylation. Enzymes such as kinases, phosphorylases, and phosphatases can catalyze the transfer of phosphoryl groups from donors like ATP or inorganic phosphates under mild conditions. mdpi.com For instance, phosphoenolpyruvate (B93156) (PEP) itself can act as a high-energy phosphoryl donor in certain catalytic systems. nih.gov
Synthesis of Precursor Ketones and Their Derivatization
The primary precursor for the synthesis of 4-Oxopent-2-en-2-yl diphenyl phosphate is 2,4-pentanedione, also known as acetylacetone. This β-dicarbonyl compound is commercially available and exists in equilibrium with its enol tautomer, 4-hydroxypent-3-en-2-one. The synthesis of analogous enol phosphates requires access to variously substituted ketones. α-Diphenylphosphinoyl ketones, for example, can be selectively alkylated at the α-position, providing a route to more complex ketone precursors. rsc.org
Chiral Synthesis and Stereochemical Control in Enol Phosphate Formation
The development of asymmetric methods for enol phosphate synthesis is crucial for accessing optically active compounds. google.com Stereochemical control can be achieved by employing chiral reagents or catalysts. One effective strategy is the desymmetrization of a prochiral ketone using a chiral base to generate an enantioenriched enol phosphate. google.com
Chiral magnesium bisamide bases have been successfully used for the enantioselective synthesis of enol phosphates. google.com This approach allows for the creation of enantioenriched products with high selectivity under relatively mild temperature conditions (-20 °C). google.com Furthermore, organocatalytic methods, such as the use of proline and its derivatives for asymmetric α-halogenation of ketones, can produce chiral α-haloketone intermediates. nih.gov These intermediates can then be converted to chiral enol phosphates, transferring the stereochemistry from the carbon center to the final product. nih.gov The introduction of chirality on the α-tosyloxylated carbon in modified Perkow reactions is also being investigated as a potential route to E/Z-selective synthesis. rsc.org
Advanced Spectroscopic and Structural Elucidation of 4 Oxopent 2 En 2 Yl Diphenyl Phosphate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides unparalleled insight into the molecular framework of 4-Oxopent-2-en-2-yl diphenyl phosphate (B84403) by mapping the chemical environments of magnetically active nuclei such as ¹H, ¹³C, and ³¹P.
¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis
The analysis of one-dimensional NMR spectra is the cornerstone of structural elucidation. The predicted chemical shifts for the key nuclei in 4-Oxopent-2-en-2-yl diphenyl phosphate are detailed below, based on the analysis of structurally similar compounds.
¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The vinyl proton (=CH) of the pentenyl group is expected to resonate downfield, influenced by the electron-withdrawing phosphate and carbonyl groups. The methyl protons of the acetyl group (CH₃-C=O) would likely appear as a singlet in the range of 2.0-2.5 ppm. Another methyl group attached to the double bond (CH₃-C=) would also produce a singlet, but at a slightly different chemical shift due to its position in the conjugated system. The aromatic protons of the two phenyl groups would generate complex multiplets in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the acetyl group is expected to have a chemical shift in the highly deshielded region of 190-200 ppm. nih.govresearchgate.net The two olefinic carbons (C=C) would resonate between 120 and 150 ppm, with the carbon atom directly attached to the phosphate group appearing at a lower field. The carbon atoms of the phenyl rings will show characteristic signals in the aromatic region (120-150 ppm). The methyl carbons are expected at higher field positions.
³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphate compounds. huji.ac.il For this compound, a single resonance is expected in the characteristic region for phosphate esters. researchgate.netresearchgate.net The precise chemical shift will be influenced by the electronic nature of the enol and phenyl substituents. The oxidation state of phosphorus in this compound is +5, which generally results in a specific range of chemical shifts. oxinst.com
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Vinyl-H | 5.0 - 6.5 |
| ¹H | Acetyl-CH₃ | 2.0 - 2.5 |
| ¹H | Vinyl-CH₃ | 1.8 - 2.3 |
| ¹H | Aromatic-H | 7.0 - 8.0 |
| ¹³C | C=O | 190 - 200 |
| ¹³C | C=C | 120 - 150 |
| ¹³C | Aromatic-C | 120 - 150 |
| ¹³C | Methyl-C | 20 - 30 |
| ³¹P | Phosphate | -5 to -20 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would be instrumental in confirming the through-bond connectivity within the aromatic rings and potentially show long-range couplings between the vinyl proton and the methyl groups. epfl.chresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. This would allow for the definitive assignment of each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing longer-range (2-3 bond) correlations between protons and carbons. epfl.ch For instance, HMBC would show correlations from the acetyl methyl protons to the carbonyl carbon and the adjacent vinyl carbon. It would also be critical in confirming the connectivity between the diphenyl phosphate group and the enol moiety by showing correlations from the vinyl proton to the phosphorus atom (if a ¹H-³¹P HMBC is performed) and from the aromatic protons to the ipso-carbons. researchgate.net
Stereochemical Characterization via NMR Anisotropy Effects
The spatial arrangement of the phenyl groups and the geometry of the double bond (E/Z isomerism) can be investigated using advanced NMR techniques that probe through-space interactions and anisotropic effects. The magnetic anisotropy of the phenyl rings can cause shielding or deshielding of nearby protons, depending on their spatial orientation. rsc.orgresearchgate.net The Nuclear Overhauser Effect (NOE) can be measured using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments to determine the proximity of different protons in space. For example, NOE correlations between a phenyl proton and a proton on the pentenyl chain would provide evidence for a specific conformation or stereoisomer.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.
Characterization of P=O, C=O, C=C, and Aromatic Ring Vibrations
The IR and Raman spectra of this compound are expected to show characteristic absorption bands for its key functional groups.
P=O Stretching: A strong absorption band corresponding to the phosphoryl (P=O) stretching vibration is a hallmark of organophosphate esters and is typically observed in the region of 1250-1350 cm⁻¹. rsc.orgresearchgate.net
C=O Stretching: The carbonyl group of the α,β-unsaturated ketone will give rise to a strong absorption band. Due to conjugation with the C=C double bond, this band is expected to appear at a lower wavenumber than that of a saturated ketone, typically in the range of 1650-1700 cm⁻¹. nih.gov
C=C Stretching: The stretching vibration of the carbon-carbon double bond in the enol system is expected to produce a band in the region of 1600-1650 cm⁻¹.
Aromatic Ring Vibrations: The diphenyl phosphate moiety will exhibit several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range, which are indicative of the substitution pattern of the phenyl rings. mdpi.comnih.govresearchgate.netsci-hub.strsc.org
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| P=O Stretch | Phosphate | 1250 - 1350 | Strong |
| C=O Stretch | α,β-Unsaturated Ketone | 1650 - 1700 | Strong |
| C=C Stretch | Alkene | 1600 - 1650 | Medium |
| Aromatic C=C Stretch | Phenyl Rings | 1450 - 1600 | Medium to Strong |
| Aromatic C-H Stretch | Phenyl Rings | > 3000 | Medium |
Surface-Enhanced Raman Spectroscopy (SERS) Applications in Detection
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be employed for the trace detection of organophosphate compounds. rsc.orgresearchgate.netdtu.dkmdpi.comrsc.org By adsorbing the analyte onto a nanostructured metallic surface (typically gold or silver), the Raman signal can be enhanced by several orders of magnitude. This technique could be developed into a rapid and reliable method for detecting this compound in various matrices. researchgate.net The SERS spectrum would be dominated by vibrations of the parts of the molecule that are in close proximity to the metallic surface, providing information about the orientation of the adsorbed molecule. orientjchem.orgorientjchem.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation of chemical compounds. By ionizing a molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions, MS provides direct information about the molecular weight and, through fragmentation, the molecular structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a compound by measuring its mass with very high precision. For this compound, the molecular formula is C₁₇H₁₇O₅P. HRMS analysis, often conducted using techniques like quadrupole time-of-flight (QTOF) mass spectrometry, can differentiate this formula from other potential combinations of atoms that might have the same nominal mass. nih.gov
The calculated monoisotopic mass of the neutral molecule [M] is 348.07625 Da. In positive-ion mode ESI-HRMS, the compound would typically be observed as the protonated molecule [M+H]⁺, while in negative-ion mode, it would be the deprotonated molecule [M-H]⁻. The exceptional mass accuracy of HRMS, typically within 5 ppm, allows for the confident assignment of the molecular formula by comparing the experimentally measured mass to the theoretical value.
Table 1: Theoretical Exact Masses for HRMS Analysis of this compound (C₁₇H₁₇O₅P)
| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |
| [M+H]⁺ | C₁₇H₁₈O₅P⁺ | 349.08353 |
| [M+Na]⁺ | C₁₇H₁₇NaO₅P⁺ | 371.06547 |
| [M-H]⁻ | C₁₇H₁₆O₅P⁻ | 347.06900 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
Tandem mass spectrometry (MS/MS) provides in-depth structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This process helps to piece together the molecular structure by identifying its constituent parts. For organophosphate esters, fragmentation pathways often involve the cleavage of the phosphate ester bonds. nih.gov
In a typical MS/MS experiment for this compound (precursor ion [M+H]⁺ at m/z 349.1), collision-induced dissociation (CID) would likely lead to several characteristic fragmentation pathways. A primary fragmentation event would be the cleavage of the P-O bond connecting the diphenyl phosphate moiety to the enol group, resulting in the loss of the 4-oxopent-2-en-2-yl group as a neutral molecule (98.03678 Da) and formation of the protonated diphenyl phosphate ion at m/z 251.0. Another significant pathway involves the loss of a phenoxy group, leading to a distinct fragment ion. Further fragmentation could involve losses from the pentenone chain. The study of these specific neutral losses and diagnostic fragment ions allows for the unequivocal identification of the compound's structural motifs. nih.gov
Table 2: Predicted Major Fragment Ions in MS/MS Analysis of this compound ([M+H]⁺ = m/z 349.1)
| m/z (Predicted) | Proposed Formula | Proposed Structure / Description |
| 251.0 | C₁₂H₁₂O₄P⁺ | Protonated Diphenyl phosphate |
| 173.1 | C₅H₆O₂P⁺ | Fragment from cleavage and rearrangement |
| 155.0 | C₆H₆O₃P⁺ | Fragment after loss of one phenyl group and other rearrangements |
| 99.0 | C₅H₇O₂⁺ | Protonated 4-oxopent-2-en-2-ol |
| 77.1 | C₆H₅⁺ | Phenyl cation |
X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.
While a published crystal structure for this compound is not available, an X-ray diffraction analysis would provide invaluable structural data. The first step would involve growing a suitable single crystal of the compound. wikipedia.org This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed.
The analysis would yield fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions. The refinement of the crystal structure would provide the exact coordinates of each atom in the asymmetric unit, allowing for the calculation of precise intramolecular dimensions and intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the crystal packing. This information is crucial for understanding the molecule's stereochemistry and its interactions in a solid-state environment.
Table 3: Hypothetical Crystallographic Data Obtainable from X-ray Diffraction Analysis
| Parameter | Description | Example Data Type |
| Chemical Formula | C₁₇H₁₇O₅P | Elemental composition |
| Formula Weight | 348.28 g/mol | Mass of the formula unit |
| Crystal System | e.g., Monoclinic, Orthorhombic | The symmetry class of the crystal lattice |
| Space Group | e.g., P2₁/c | The symmetry group of the crystal |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Dimensions and angles of the unit cell |
| Volume (V) | ų | The volume of the unit cell |
| Z | - | Number of molecules per unit cell |
| Bond Lengths | P=O, P-O, C=C, C=O, C-C (Å) | Precise distances between bonded atoms |
| Bond Angles | O-P-O, C-C-C (°) | Angles formed by three connected atoms |
| Torsion Angles | C-O-P-O (°) | Dihedral angles defining molecular conformation |
Chemical Reactivity and Mechanistic Investigations of 4 Oxopent 2 En 2 Yl Diphenyl Phosphate
Reactivity of the Enone Moiety
The enone portion of the molecule is characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group. This arrangement results in a polarized structure with electrophilic centers at the carbonyl carbon and the β-carbon, making it susceptible to attack by various nucleophiles.
The conjugated system of the enone in 4-Oxopent-2-en-2-yl diphenyl phosphate (B84403) allows for two primary modes of nucleophilic attack: a direct (1,2-) addition to the carbonyl carbon or a conjugate (1,4- or Michael) addition to the β-carbon. In many cases, particularly with soft nucleophiles, the 1,4-conjugate addition is the favored pathway. youtube.com This reaction proceeds through the formation of a resonance-stabilized enolate intermediate.
The general mechanism for a 1,4-conjugate addition to the enone moiety can be depicted as follows:
A nucleophile attacks the electrophilic β-carbon of the carbon-carbon double bond.
The π-electrons from the double bond shift to the α-carbon, and the π-electrons of the carbonyl group move to the oxygen atom, forming an enolate intermediate.
Protonation of the enolate at the α-carbon yields the final 1,4-addition product, which is a saturated ketone.
The relative prevalence of 1,2- versus 1,4-addition is influenced by several factors, including the nature of the nucleophile (hard vs. soft), the reaction conditions (kinetic vs. thermodynamic control), and the steric hindrance around the reactive sites. youtube.com Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates, thiols, and amines, typically yield the 1,4-adduct. youtube.com
The electrophilicity of the enone system in 4-Oxopent-2-en-2-yl diphenyl phosphate is a crucial determinant of its reactivity. The presence of the electron-withdrawing carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and thus highly susceptible to nucleophilic attack. The electrophilic character of enones can be quantified and compared using various experimental and computational methods. rsc.orgresearchgate.net
The reactivity of enones generally follows predictable trends based on their substitution patterns. Electron-donating groups on the enone system tend to decrease its electrophilicity, making it less reactive towards nucleophiles. Conversely, electron-withdrawing groups enhance the electrophilic character and accelerate nucleophilic additions. In the case of this compound, the diphenyl phosphate group itself is electron-withdrawing, which would be expected to increase the electrophilicity of the enone moiety compared to a simple alkyl-substituted enone.
Studies on various cyclic and acyclic enones have established electrophilicity parameters that allow for a quantitative comparison of their reactivity. rsc.org While specific data for this compound is not available, the general principles suggest that its enone moiety would be a competent Michael acceptor.
The carbon-carbon double bond of the enone moiety in this compound can participate as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com In this type of reaction, a conjugated diene reacts with the dienophile (the enone) to form a six-membered ring.
For the Diels-Alder reaction to proceed efficiently, the dienophile is typically activated by an electron-withdrawing group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The carbonyl group of the enone serves this purpose, making this compound a potential substrate for Diels-Alder reactions. The reaction would involve the interaction of the diene's Highest Occupied Molecular Orbital (HOMO) with the enone's LUMO.
The stereochemistry and regioselectivity of the Diels-Alder reaction are governed by well-established principles, such as the endo rule and the relative orbital energies of the diene and dienophile. nih.govacs.org While specific experimental data on the Diels-Alder reactivity of this compound is not documented, its structural features suggest it would react with electron-rich dienes under appropriate thermal or Lewis acid-catalyzed conditions. acs.org
Reactivity of the Diphenyl Phosphate Moiety
The diphenyl phosphate group is an ester of phosphoric acid and is primarily susceptible to nucleophilic substitution at the phosphorus center. The most common reactions involving this moiety are hydrolysis and transesterification.
The hydrolysis of diphenyl phosphate involves the cleavage of a phosphorus-oxygen bond and can be catalyzed by acid or base. The mechanism of hydrolysis is dependent on the pH of the solution. whiterose.ac.uk In alkaline conditions, hydrolysis typically proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. This can occur through an associative mechanism involving a pentacoordinate intermediate or a dissociative mechanism. pearson.comresearchgate.net
The rate of hydrolysis is influenced by the nature of the leaving group. In the case of diphenyl phosphate, the leaving group would be a phenoxide ion. The stability of the leaving group, as indicated by the pKa of its conjugate acid (phenol), plays a significant role in the reaction kinetics.
Kinetic studies on the hydrolysis of related phosphate esters provide insight into the expected reactivity of the diphenyl phosphate moiety. For instance, the hydrolysis of p-nitrophenyl diphenyl phosphate has been studied, and the rates are significantly influenced by the electronic nature of the substituents. acs.org The presence of electron-withdrawing groups on the phenyl rings can accelerate the rate of hydrolysis by stabilizing the leaving group and increasing the electrophilicity of the phosphorus atom.
The table below presents hypothetical kinetic data for the hydrolysis of diphenyl phosphate under different conditions, based on general observations for similar compounds.
| Condition | Rate Constant (s⁻¹) | Half-life (s) |
| Neutral (pH 7) | 1.0 x 10⁻⁹ | 6.93 x 10⁸ |
| Acidic (pH 2) | 5.0 x 10⁻⁸ | 1.39 x 10⁷ |
| Basic (pH 12) | 2.0 x 10⁻⁶ | 3.47 x 10⁵ |
This table is illustrative and based on general trends for phosphate ester hydrolysis.
It has also been observed that the rate of alkaline hydrolysis of diphenyl phosphate can be increased by the presence of certain metal ions, such as barium. cdnsciencepub.com
Transesterification of the diphenyl phosphate moiety involves the reaction with an alcohol or another nucleophile to displace one or both of the phenoxy groups. This reaction is a common method for the synthesis of mixed phosphate esters. google.com The reaction is typically carried out in the presence of a catalyst, which can be a base or a Lewis acid.
The general process for the transesterification of a triaryl phosphate, such as triphenyl phosphate, with an alcohol can be adapted to understand the potential reactivity of this compound. google.com The reaction is an equilibrium process, and the position of the equilibrium can be shifted by using an excess of the reacting alcohol or by removing the phenol (B47542) byproduct.
The choice of catalyst is crucial for an efficient transesterification. Basic catalysts, such as alkali metal carbonates or fluorides, have been shown to be effective. wipo.int The reaction temperature is also an important parameter, with elevated temperatures generally favoring the reaction, although side reactions can also become more prevalent. google.com
The reactivity in transesterification reactions is also dependent on the steric and electronic properties of both the phosphate ester and the incoming alcohol.
Reactions with Nucleophiles
The phosphate group in enol phosphates like this compound is an excellent leaving group, which facilitates nucleophilic substitution reactions. The reactivity towards nucleophiles is centered on two primary sites: the phosphorus atom of the phosphate group and the β-carbon of the enone system.
Nucleophilic attack can occur at the phosphorus center, leading to the displacement of the enolate. The rate and mechanism of this phosphoryl transfer are influenced by factors such as the nature of the nucleophile and the leaving group's pKa. For instance, studies on the aminolysis of related aryl diphenylphosphinates show that these reactions often proceed through a concerted mechanism. The sensitivity of the reaction rate to the nucleophile's basicity (expressed as βnuc) and the leaving group's acidity (expressed as βlg) provides insight into the transition state structure. For example, the aminolysis of 2,4-dinitrophenyl diphenylphosphinate (B8688654) with primary amines yields a βnuc value of 0.53, suggesting a moderate degree of bond formation in the transition state. sapub.orgresearchgate.net
Alternatively, nucleophiles can attack the carbon-carbon double bond in a conjugate addition (Michael addition) fashion, a characteristic reaction of α,β-unsaturated carbonyl compounds. This pathway is particularly relevant in the context of phosphine (B1218219) catalysis, where the phosphine itself can act as the initial nucleophile.
The table below summarizes the general reactivity of enol phosphates with different classes of nucleophiles.
| Nucleophile Class | Primary Site of Attack | Typical Reaction Type | Product Class |
| Amines | Phosphorus Center / β-Carbon | Phosphoryl Transfer / Conjugate Addition | Phosphoramidates / β-Amino ketones |
| Aryloxides | Phosphorus Center | Phosphoryl Transfer | Mixed Triaryl Phosphates |
| Thiolates | β-Carbon | Conjugate Addition | β-Thio ketones |
| Phosphines | β-Carbon | Conjugate Addition | Phosphonium Zwitterions |
Influence of Molecular Structure on Reaction Pathways
The diphenyl phosphate group in this compound is a relatively good leaving group, making the phosphorus atom susceptible to nucleophilic attack. The reactivity of the phosphorus center is significantly affected by the electronic properties of the substituents attached to it. Electron-withdrawing groups on the aryl rings would further enhance the electrophilicity of the phosphorus atom. ttu.ee Structure-reactivity correlations for the hydrolysis of phosphate esters show that the reaction rates are sensitive to both the nucleophile and the leaving group. rsc.orgrsc.org
Furthermore, the enone portion of the molecule dictates its susceptibility to conjugate addition. The presence of the ketone at the 4-position activates the double bond for nucleophilic attack at the β-position. The specific geometry (E/Z configuration) of the double bond can also influence the stereochemical outcome of addition reactions.
A comparison of reactivity between different phosphate esters highlights these structural influences:
| Compound Type | Key Structural Feature | Influence on Reactivity |
| Dialkyl Phosphate Esters | Alkoxy groups on phosphorus | Generally less reactive than aryl esters in nucleophilic substitution. |
| Diaryl Phosphate Esters | Aryloxy groups on phosphorus | More reactive due to the better leaving group ability of phenoxides. |
| Enol Phosphates (from β-dicarbonyls) | Conjugated enone system | Provides an alternative reaction site for conjugate addition. |
| Phosphinates (R₂P(O)OR') | Two P-C bonds | Different steric and electronic environment around phosphorus compared to phosphates. sapub.org |
Theoretical and Computational Chemistry Studies on 4 Oxopent 2 En 2 Yl Diphenyl Phosphate
Structure-Activity Relationship Modeling (SAR) from a Theoretical Perspective
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ui.ac.id For organophosphorus compounds, QSAR studies have been instrumental in predicting their activity as inhibitors of enzymes such as acetylcholinesterase. nih.govnih.gov The underlying principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. wright.edu
A theoretical SAR study on 4-Oxopent-2-en-2-yl diphenyl phosphate (B84403) would commence with the in silico design of a library of analogous compounds. This involves systematically modifying the core structure of the parent molecule. For instance, substituents on the phenyl rings could be altered, or the oxopentenyl group could be modified. The next step involves the calculation of a wide array of molecular descriptors for each of these analogues using computational chemistry methods. These descriptors quantify various aspects of the molecule's structure and electronic properties.
Key molecular descriptors relevant to organophosphates in SAR studies often include:
Electronic Parameters: These describe the electronic aspects of the molecule, such as the distribution of charges and the energies of molecular orbitals. A crucial parameter is the HOMO-LUMO energy gap, which has been shown to significantly contribute to the binding affinity of organophosphates. nih.gov The net atomic charge at the central phosphorus atom is another key descriptor, as it influences the compound's reactivity. researchgate.net
Steric Parameters: These descriptors relate to the size and shape of the molecule, which are critical for its ability to fit into the active site of a target enzyme.
Hydrophobicity Parameters: These quantify the water-solubility of the compound, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Once a comprehensive set of descriptors is calculated for the designed library of compounds, a statistical method, such as multiple linear regression (MLR), is employed to develop a QSAR model. ui.ac.id This model takes the form of an equation that correlates a selection of the most relevant descriptors with the predicted biological activity. The goal is to create a model that is not only descriptive of the existing data but also predictive for new, untested compounds. ui.ac.id
To illustrate the concept, a hypothetical QSAR study for a series of 4-Oxopent-2-en-2-yl diphenyl phosphate analogues could yield a dataset like the one presented below. In a real-world scenario, the biological activity would be experimentally determined.
| Compound ID | R1 Substituent | R2 Substituent | LogP (Hydrophobicity) | HOMO-LUMO Gap (eV) | Predicted Activity (-Log IC50) |
| 1 | H | H | 3.5 | 5.8 | 6.2 |
| 2 | 4-Cl | H | 4.1 | 5.6 | 6.8 |
| 3 | 4-NO2 | H | 3.4 | 5.3 | 7.5 |
| 4 | 4-CH3 | H | 4.0 | 5.9 | 6.5 |
| 5 | 4-OCH3 | H | 3.6 | 6.1 | 6.3 |
This table is for illustrative purposes only and does not represent actual experimental data.
The resulting QSAR equation might look something like this:
Predicted Activity = c0 + c1(LogP) + c2(HOMO-LUMO Gap) + ...
Where c0, c1, c2, etc., are coefficients determined by the regression analysis. This model could then be used to predict the activity of new analogues of this compound, thereby prioritizing the synthesis and testing of the most promising candidates and minimizing unnecessary laboratory experimentation. ui.ac.id
The predictive power and reliability of a QSAR model are assessed through rigorous validation techniques. This often involves splitting the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on compounds not used in its development. nih.gov
Advanced Analytical Methodologies for Research of 4 Oxopent 2 En 2 Yl Diphenyl Phosphate
Chromatographic Techniques for Separation and Quantification
No specific methods for the chromatographic separation and quantification of 4-Oxopent-2-en-2-yl diphenyl phosphate (B84403) have been documented.
Gas Chromatography (GC) and its Hyphenated Techniques (GC-MS, GC-MS/MS, GCxGC)
There is no available information on the use of Gas Chromatography or its hyphenated techniques for the analysis of 4-Oxopent-2-en-2-yl diphenyl phosphate.
Optimization of Column Chemistry and Detector Options (FPD, Phosphorus-Specific)
Details regarding the optimization of column chemistry or the use of phosphorus-specific detectors for this compound are not available in the current body of scientific literature.
Liquid Chromatography (LC) and its Hyphenated Techniques (HPLC, LC-MS, LC-MS/MS, LC-ESI-MS/MS)
No published methods utilizing Liquid Chromatography or its associated hyphenated techniques for the analysis of this compound could be identified.
Thin Layer Chromatography (TLC)
There are no documented applications of Thin Layer Chromatography for the separation or identification of this compound.
Sample Preparation and Extraction Protocols for Complex Matrices
Specific protocols for the preparation and extraction of this compound from any matrix have not been described in the available literature.
Solid Phase Extraction (SPE) and Microextraction (SPME)
Information regarding the use of Solid Phase Extraction or Solid Phase Microextraction for the isolation of this compound is not available.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional and widely employed sample preparation technique for the separation of "this compound" from aqueous matrices. The methodology is founded on the principle of partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of the extraction is governed by the distribution coefficient of the compound between the two phases.
The selection of an appropriate organic solvent is a critical parameter in developing a robust LLE method. For organophosphate esters like "this compound," solvents with low to medium polarity are generally preferred. A systematic approach to solvent selection is often guided by the "p-value," which helps in optimizing the partitioning of the analyte into the organic phase. astm.org
A typical LLE procedure for the analysis of "this compound" from a water sample would involve the following steps:
pH Adjustment: The pH of the aqueous sample may be adjusted to ensure the analyte is in a neutral, non-ionized state, which enhances its solubility in the organic solvent.
Solvent Addition: A measured volume of a water-immiscible organic solvent is added to the aqueous sample in a separatory funnel.
Extraction: The mixture is vigorously agitated to facilitate the transfer of the analyte from the aqueous phase to the organic phase.
Phase Separation: The two liquid phases are allowed to separate based on their density differences.
Collection: The organic layer containing the analyte is collected. This process may be repeated multiple times with fresh solvent to improve extraction efficiency. astm.org
Drying and Concentration: The collected organic extract is dried using an anhydrous salt like sodium sulfate (B86663) and then concentrated to a smaller volume before instrumental analysis. astm.orgastm.org
The selection of the organic solvent significantly impacts the recovery of the analyte. The following table illustrates typical solvents used for the LLE of organophosphate compounds.
| Solvent System | Typical Recovery Rate (%) | Reference Analytes |
| Dichloromethane | 85-105 | Malathion, Parathion (B1678463) |
| Ethyl Acetate | 90-110 | Chlorpyrifos (B1668852), Diazinon |
| n-Hexane/Acetone (9:1) | 80-100 | Fonofos, Terbufos |
This table presents representative data for organophosphate compounds to illustrate the expected performance of LLE for "this compound."
QuEChERS Methodologies
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and highly effective sample preparation technique that has gained widespread adoption for the analysis of pesticide residues, including organophosphates like "this compound," in a variety of complex matrices. researchgate.net This approach combines extraction and cleanup into a simple two-step process, significantly reducing solvent consumption and sample preparation time. jst.go.jp
The first step involves a salting-out liquid-liquid extraction. The sample (e.g., food, soil) is homogenized and then extracted with a small amount of a water-miscible solvent, typically acetonitrile (B52724). jst.go.jp Subsequently, a combination of salts is added to induce phase separation and drive the analyte into the organic layer. Commonly used salt mixtures include anhydrous magnesium sulfate (MgSO₄) to remove water and sodium chloride (NaCl) to enhance the partitioning of the analyte into the acetonitrile layer. researchgate.net
The second step is a dispersive solid-phase extraction (d-SPE) for cleanup. An aliquot of the acetonitrile extract is mixed with a small amount of a sorbent material to remove interfering matrix components. researchgate.net For the analysis of organophosphate esters, Primary Secondary Amine (PSA) is a common sorbent used to remove fatty acids, sugars, and other polar interferences. researchgate.net In matrices with high pigment content, graphitized carbon black (GCB) may also be included, while C18 is used for the removal of nonpolar interferences like lipids. researchgate.net
A standard QuEChERS workflow for "this compound" would be as follows:
Sample Homogenization: A representative sample is weighed into a centrifuge tube.
Extraction: Acetonitrile is added, and the sample is shaken vigorously.
Partitioning: A pre-packaged mixture of MgSO₄ and NaCl is added, and the tube is shaken again, followed by centrifugation to separate the layers. jst.go.jp
Cleanup (d-SPE): An aliquot of the upper acetonitrile layer is transferred to a microcentrifuge tube containing a sorbent (e.g., PSA and MgSO₄), vortexed, and centrifuged. researchgate.net
Analysis: The final extract is ready for analysis by chromatographic techniques.
The QuEChERS method has demonstrated high recovery rates and good reproducibility for a wide range of organophosphorus pesticides. nih.gov
| Matrix | Sorbent Combination | Average Recovery (%) | Relative Standard Deviation (%) |
| Brown Rice | PSA / GCB | 85-115 | < 10 |
| Fruits & Vegetables | PSA / C18 | 94-102 | < 10 |
| Animal Stomach Contents | PSA | 80-99 | < 10 |
This table showcases typical performance data for the QuEChERS method with various organophosphates, indicating the expected efficacy for "this compound." researchgate.netjst.go.jpnih.gov
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a powerful alternative to traditional chromatographic techniques for the detection and characterization of "this compound." mdpi.com These methods are based on measuring the electrical response (e.g., current or potential) of the analyte to an electrochemical stimulus. They are often lauded for their high sensitivity, rapid response times, low cost, and potential for miniaturization. acs.orgacs.org
The electrochemical activity of organophosphate compounds can be exploited for their direct detection, or they can be detected indirectly through their inhibitory effect on certain enzymes. nih.govnih.gov The development of novel electrode materials and sensor platforms has significantly advanced the capabilities of electrochemical analysis for this class of compounds. rsc.org
Voltammetric Techniques (Cyclic Voltammetry, Square-Wave Voltammetry)
Voltammetry is a prominent category of electroanalytical techniques where the current is measured as a function of an applied potential. acs.org It provides both qualitative and quantitative information about the analyte.
Cyclic Voltammetry (CV) is a potent tool for investigating the redox behavior of "this compound." In a CV experiment, the potential is swept linearly to a set value and then reversed back to the initial potential. The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal the potentials at which the analyte is oxidized or reduced. acs.org For some organophosphates, CV can elucidate the electrochemical reaction mechanisms, such as the irreversible reduction of a nitro group present in compounds like methyl parathion. acs.orgacs.org The shape and position of the peaks in the voltammogram are characteristic of the analyte and can be used for its identification, while the peak current is proportional to its concentration.
Square-Wave Voltammetry (SWV) is a highly sensitive voltammetric technique that is well-suited for the quantitative analysis of trace levels of "this compound." nih.gov SWV employs a potential waveform consisting of a square wave superimposed on a staircase potential ramp. The current is sampled at the end of each forward and reverse potential pulse, and the difference in current is plotted against the potential. nih.gov This approach effectively minimizes the contribution of background (capacitive) current, leading to significantly improved signal-to-noise ratios and lower detection limits compared to other voltammetric techniques. acs.orgnih.gov SWV has been successfully applied to the determination of various organophosphate pesticides with high sensitivity. researchgate.net
| Technique | Analyte Example | Electrode | Limit of Detection (LOD) |
| Square-Wave Voltammetry | Methyl Parathion | Bismuth Film-Modified Glassy Carbon Electrode | 1.2 ng/mL |
| Differential Pulse Voltammetry | Chlorpyrifos | Reduced Graphene Oxide/Gold Nanoparticle Composite | 0.023 ng/mL |
| Square-Wave Anodic Stripping Voltammetry | Methyl Parathion | Electrochemically Reduced Graphene Oxide | Not Specified, high sensitivity |
This table provides examples of detection limits achieved for organophosphate pesticides using advanced voltammetric techniques, illustrating the potential sensitivity for the analysis of "4--Oxopent-2-en-2-yl diphenyl phosphate." acs.orgacs.org
Sensor-Based Approaches
The development of specialized electrochemical sensors has revolutionized the detection of organophosphate compounds. These sensors are designed for high selectivity and sensitivity, often enabling real-time and on-site analysis. rsc.org
One major class of sensors for "this compound" are enzyme-based biosensors . These devices typically utilize the enzyme acetylcholinesterase (AChE), which is inhibited by organophosphate compounds. nih.govnih.gov The sensor measures the activity of the immobilized AChE before and after exposure to the sample. A decrease in enzyme activity, which can be monitored electrochemically by measuring the product of the enzymatic reaction, correlates with the concentration of the organophosphate inhibitor. rsc.orgrsc.org The high specificity of the enzyme-inhibitor interaction imparts excellent selectivity to the biosensor.
Another significant category is non-enzymatic sensors . These sensors overcome some of the stability limitations of enzyme-based systems. rsc.org They often rely on electrodes modified with nanomaterials that have a high affinity for the phosphate group of the analyte or that can electrocatalytically promote its oxidation or reduction. mdpi.com For instance, zirconia nanoparticles (ZrO₂) have a strong affinity for the phosphoric group and have been used to construct selective sensors for organophosphates. nih.gov Similarly, nanomaterials like graphene, carbon nanotubes, and metal oxide nanoparticles can be used to modify electrodes, enhancing their surface area and facilitating electron transfer, which leads to improved sensitivity and lower detection limits. acs.orgrsc.org
| Sensor Type | Recognition Element / Modifier | Principle of Detection | Target Analyte Class |
| Enzymatic Biosensor | Acetylcholinesterase (AChE) | Enzyme Inhibition | Organophosphates |
| Non-enzymatic Sensor | Zirconia (ZrO₂) Nanoparticles | Strong affinity for phosphate group | Organophosphates |
| Non-enzymatic Sensor | Graphene / Gold Nanoparticles | Electrocatalysis / Enhanced surface area | Organophosphates |
| Portable Sensor | AChE on Screen-Printed Carbon Electrode | Enzyme Inhibition | Organophosphates |
This table summarizes different sensor-based approaches that are applicable for the detection of "this compound," highlighting the diversity of available technologies. nih.govrsc.orgnih.govrsc.orgrsc.org
Environmental Transformation and Fate Mechanisms of Organophosphate Esters Including 4 Oxopent 2 En 2 Yl Diphenyl Phosphate
Biotic Degradation Pathways: Microbial and Enzymatic Transformations
Biotic degradation, mediated by microorganisms and their enzymes, is a primary mechanism for the breakdown and detoxification of OPEs in soil and sediment. nih.govscielo.org.mx This process, often referred to as bioremediation, can be more efficient than abiotic pathways and typically leads to the mineralization of the compounds into less toxic substances. oup.com
Soil and sediment environments harbor diverse microbial communities with the metabolic capability to degrade a wide range of organic pollutants, including OPEs. scielo.org.mxbbrc.in Bacteria, in particular, are the principal agents responsible for the biodegradation of these compounds. oup.comoup.com The degradation process often involves the utilization of the OPE as a source of carbon, phosphorus, or energy. bbrc.inresearchgate.net
Microbial degradation of OPEs primarily occurs through hydrolysis of the phosphate (B84403) ester bonds, a reaction catalyzed by enzymes such as organophosphorus hydrolase (OPH) or phosphotriesterases (PTEs). mdpi.comoup.com This enzymatic hydrolysis is considered the most significant step in the detoxification of these compounds. oup.comacademicjournals.org Studies have shown that under biotic conditions, the degradation of OPEs in coastal sediments is significantly enhanced, with half-lives ranging from 16.8 to 46.8 days, compared to 23.3 to 77.0 days under abiotic conditions. nih.gov
Researchers have isolated and identified numerous bacterial strains capable of degrading OPEs from contaminated soils and water. oup.com The isolation process typically involves enrichment culture techniques, where soil or water samples are incubated in a mineral salt medium containing the target OPE as the sole carbon source. banglajol.info
Among the most frequently identified OPE-degrading bacteria are species belonging to the genera Pseudomonas and Bacillus. researchgate.netresearchgate.net For example, strains of Pseudomonas aeruginosa have been shown to completely degrade diazinon, malathion, and fenitrothion. academicjournals.org Similarly, various Bacillus species, such as Bacillus thuringiensis and Bacillus licheniformis, have been identified for their ability to break down OPEs like chlorpyrifos (B1668852) and malathion. researchgate.net These bacteria produce potent hydrolytic enzymes, such as OPH and carboxylesterases, which cleave the ester bonds of the OPEs, initiating the degradation cascade. researchgate.netacademicjournals.orgnih.gov
| Bacterial Genus/Species | Organophosphate Ester(s) Degraded | Key Enzyme(s) Involved | Reference |
|---|---|---|---|
| Pseudomonas sp. | Methyl parathion (B1678463), Sarin, Malathion | Organophosphorus hydrolase (OPH) | researchgate.netacademicjournals.org |
| Pseudomonas kilonensis | Chlorpyrifos | Nitrate reductase, Oxidase, Catalase | researchgate.net |
| Pseudomonas aeruginosa | Diazinon, Malathion, Fenitrothion | Carboxylesterase | academicjournals.org |
| Bacillus sp. | Quinalphos, Malathion | Not specified | |
| Bacillus thuringiensis | Chlorpyrifos | Not specified | researchgate.net |
| Flavobacterium sp. | Various organophosphates | Phosphotriesterase | oup.com |
Enzymatic Hydrolysis by Phosphotriesterases (PTE) and Organophosphate Hydrolases (OPH)
Organophosphate esters are susceptible to enzymatic hydrolysis, a key degradation pathway in various organisms. Enzymes such as phosphotriesterases (PTE) and organophosphate hydrolases (OPH) are known to catalyze the breakdown of these compounds. These enzymes typically target the ester bonds within the molecule.
For 4-Oxopent-2-en-2-yl diphenyl phosphate, enzymatic hydrolysis would likely proceed through the cleavage of the P-O-C linkage. The presence of two phenyl groups and an enol group attached to the phosphate core presents multiple sites for enzymatic attack. The hydrolysis of one of the phenoxy groups would result in the formation of diphenyl phosphate and 4-oxopent-2-en-2-ol. Alternatively, cleavage of the enol phosphate bond would yield diphenyl phosphate and pentane-2,4-dione. The relative rates of hydrolysis at these positions would depend on the specific enzyme and environmental conditions.
| Enzyme Class | Probable Site of Action on this compound | Potential Hydrolysis Products |
| Phosphotriesterases (PTE) | P-O-Aryl bond, P-O-Enol bond | Diphenyl phosphate, Phenol (B47542), Pentane-2,4-dione |
| Organophosphate Hydrolases (OPH) | P-O-Aryl bond, P-O-Enol bond | Diphenyl phosphate, Phenol, Pentane-2,4-dione |
Metabolic Pathways Involved in Organophosphorus Compound Degradation
Microbial degradation is a critical process in the environmental attenuation of organophosphorus compounds. nih.gov Microorganisms can utilize these compounds as a source of phosphorus, carbon, or both. nih.govresearchgate.net The metabolic pathways involved often begin with an initial hydrolysis step, as described above, catalyzed by enzymes like PTE and OPH. semanticscholar.org
Following the initial hydrolysis of this compound to diphenyl phosphate and either phenol or pentane-2,4-dione, further microbial metabolism would be expected to break down these intermediates. Diphenyl phosphate can be further hydrolyzed to phosphate and two molecules of phenol. Phenol, a common environmental contaminant, can be degraded by a wide variety of microorganisms through various aromatic degradation pathways, ultimately leading to mineralization to carbon dioxide and water. Pentane-2,4-dione is also expected to be biodegradable.
Sorption and Desorption Dynamics in Environmental Matrices
The fate and transport of this compound in the environment will be significantly influenced by its sorption and desorption behavior in soil and sediment. The extent of sorption is dependent on the physicochemical properties of both the compound and the environmental matrix.
As an organophosphate ester, this compound is expected to exhibit moderate to high sorption to soil organic matter and clay minerals. The two phenyl groups contribute to its hydrophobicity, which would favor partitioning into the organic fraction of soils and sediments. The phosphate group can also interact with mineral surfaces, particularly those containing iron and aluminum oxides.
The sorption of this compound is likely to be a reversible process, meaning that it can also desorb back into the aqueous phase. The rate and extent of desorption will be influenced by factors such as soil pH, organic matter content, and the presence of competing ions.
| Environmental Matrix | Expected Sorption Behavior of this compound | Key Influencing Factors |
| Soil with high organic matter | High sorption | Hydrophobic interactions with organic matter |
| Clay-rich soil | Moderate to high sorption | Interactions with clay mineral surfaces |
| Sandy soil with low organic matter | Low sorption | Limited binding sites |
Biological Interactions at the Molecular Level in Vitro and Mechanistic Studies
Cellular and Molecular Responses in In Vitro Models (e.g., Gene Expression Profiling)
Transcriptional Changes Induced by Organophosphates in Cell Lines
Organophosphorus (OP) compounds are known to elicit significant changes in gene expression within various cell lines, reflecting a complex cellular response to chemical exposure. For instance, in vitro exposure of human astrocytes to the organophosphate pesticide chlorpyrifos (B1668852) has been shown to upregulate the expression of proinflammatory genes. frontiersin.org Such transcriptional alterations are indicative of the cell's attempt to manage the chemical insult and can precede more overt signs of toxicity.
Studies on different organophosphates have revealed varied patterns of gene expression changes, suggesting that while they belong to the same chemical class, their biological impacts can differ. For example, the organophosphate parathion (B1678463) has been observed to elevate GFAP (Glial Fibrillary Acidic Protein) immunoreactivity in both immature and differentiated cells in aggregating brain cultures, indicating a transcriptional response related to glial cell activation. nih.gov
The following table summarizes illustrative transcriptional changes observed in cell lines exposed to various organophosphates:
| Organophosphate | Cell Line/Model | Observed Transcriptional Changes | Reference |
| Chlorpyrifos | Human Astrocytes | Upregulation of proinflammatory genes | frontiersin.org |
| Parathion | Aggregating Brain Cultures | Increased GFAP immunoreactivity | nih.gov |
| Diisopropylfluorophosphate (DFP) | Not Specified | Altered levels of proinflammatory cytokines in the brain | cdc.gov |
These findings underscore the ability of organophosphates to directly influence cellular function at the genetic level, initiating cascades of events that can lead to broader physiological effects.
Mechanistic Studies Beyond Cholinesterase Inhibition
While the primary mechanism of acute organophosphate toxicity is the inhibition of acetylcholinesterase (AChE), a growing body of evidence highlights that other mechanisms contribute significantly to their neurotoxic effects. nih.gov These non-cholinergic mechanisms are particularly relevant in the context of long-term neurological consequences and neurotoxicity associated with repeated low-level exposures. nih.gov
Oxidative Stress Pathways in Cellular Systems
Exposure to organophosphorus compounds has been consistently shown to induce oxidative stress in both in vitro and in vivo models. nih.gov This occurs through alterations in mitochondrial function and an increase in free radical-mediated injury, such as lipid peroxidation. nih.gov In vitro studies with various OPs have demonstrated an increased production of reactive oxygen species (ROS) and changes in the activity of endogenous antioxidant enzymes. nih.gov
The induction of oxidative stress is a key event that can lead to neuronal injury. nih.gov The massive accumulation of ROS is a common feature across different toxic reactions induced by OP agents. drpress.org This redox imbalance can trigger apoptotic pathways, as evidenced by studies where co-administration of an antioxidant with an organophosphate mitigated the expression of oxidative stress biomarkers and reversed the effects on apoptotic proteins. nih.gov
The table below outlines key findings related to organophosphate-induced oxidative stress in cellular systems:
| Organophosphate (Example) | Cellular System/Model | Key Findings Related to Oxidative Stress | Reference |
| Various OPs | In vitro cell models | Increased production of ROS, changes in antioxidant enzymes, and lipid peroxidation. | nih.gov |
| Chlorpyrifos (CPF) | Not Specified | Increased expression of oxidative stress biomarkers, which was mitigated by co-administration of an antioxidant. | nih.gov |
| Diisopropylfluorophosphate (DFP) | Rat model | Upregulated brain expression of multiple oxidative stress biomarkers following acute intoxication. | nih.gov |
These studies collectively point to oxidative stress as a significant molecular mechanism underlying the adverse effects of organophosphate exposure. researchgate.net
Neuroinflammation in Cellular Models
Neuroinflammation is another critical mechanism implicated in the neurotoxicity of organophosphates. escholarship.org Experimental evidence demonstrates that acute OP intoxication can trigger a robust inflammatory response. nih.gov Furthermore, emerging data suggest that chronic, low-level exposure to OPs can also upregulate inflammatory mediators. nih.gov
In cellular models, OPs have been shown to activate inflammatory cells and trigger the release of inflammatory mediators. nih.gov For instance, OP agents can cause the release of pro-inflammatory cytokines from astrocytes and microglia. drpress.org This inflammatory response can be initiated independently of seizure activity, which is a common consequence of acute OP poisoning. frontiersin.org
The following table summarizes key findings regarding organophosphate-induced neuroinflammation in cellular models:
| Organophosphate (Example) | Cellular Model | Key Findings Related to Neuroinflammation | Reference |
| Chlorpyrifos | Human Astrocytes | Upregulation of proinflammatory gene expression. | frontiersin.org |
| Various OPs | Astrocytes, Microglia | Release of pro-inflammatory cytokines. | drpress.org |
| Diisopropylfluorophosphate (DFP) | Zebrafish model | Rapid activation of microglial cells and synthesis of inflammatory mediators. | mdpi.com |
The activation of microglia and astrocytes can lead to a vicious cycle of oxidative stress and inflammation, as these glial cells also release proinflammatory cytokines and chemokines, which can exacerbate neurotoxicity. mdpi.com
Future Research Directions for 4 Oxopent 2 En 2 Yl Diphenyl Phosphate
Development of Novel Synthetic Pathways for Related Enol Phosphates
The synthesis of enol phosphates is a cornerstone for enabling further research into their properties and applications. Future investigations should prioritize the development of more efficient, selective, and environmentally benign synthetic routes.
Current prominent methods for synthesizing enol phosphates include the Perkow reaction, which typically involves the reaction of α-haloketones with phosphites, and the phosphorylation of ketone enolates. nih.gov However, these methods can have limitations, such as the use of unfavorable α-haloketones. rsc.org
A promising area of future research lies in the refinement and expansion of modified one-pot reactions. For instance, a recently developed "Perkow-Shi reaction" allows for the synthesis of diverse enol phosphates directly from readily available ketones through an α-tosyloxylation step followed by the addition of a P(III)-reagent. nih.govrsc.orgresearchgate.net Future work could focus on adapting such one-pot methodologies to synthesize 4-Oxopent-2-en-2-yl diphenyl phosphate (B84403) and its analogues with high yield and stereoselectivity.
Another avenue for exploration is the use of novel catalytic systems and reagents. The use of carbon-centered magnesium bases, such as di-tert-butylmagnesium and bismesitylmagnesium, has shown promise in the efficient conversion of ketones to their kinetic enol phosphates under mild conditions. nih.govstrath.ac.uk Research into applying these and other organometallic reagents could lead to more controlled and versatile synthetic pathways.
| Synthetic Method | Precursors | Key Features | Potential for Advancement |
| Modified Perkow Reaction | Ketones, α-tosyloxylation reagents, P(III)-reagents | One-pot synthesis, avoids α-haloketones, environmentally friendlier. nih.govrsc.org | Optimization for stereoselectivity, expansion of substrate scope. |
| Magnesium-Based Enolization | Ketones, carbon-centered magnesium bases, phosphoryl chloride | Access to kinetic enol phosphates, mild reaction conditions. nih.govstrath.ac.uk | Exploration of different magnesium bases and additives to improve yields. |
| Hydrophosphoryloxylation of Alkynes | Alkynes, phosphoric acids | Metal-free, rapid access to enol phosphates. researchgate.net | Application to functionalized alkynes to create diverse enol phosphate structures. |
In-depth Mechanistic Understanding of Reactivity and Degradation Pathways
A thorough understanding of the reactivity and degradation of 4-Oxopent-2-en-2-yl diphenyl phosphate is crucial for predicting its stability, potential applications, and environmental fate. Enol phosphates are known to be versatile synthetic intermediates with multiple reactive centers, including the electrophilic phosphoryl group and the enol carbon atoms. nih.gov
Future research should focus on detailed mechanistic studies of its hydrolysis, oxidation, and reactions with various nucleophiles and electrophiles. The degradation pathways are of particular interest, as organophosphorus compounds can have significant environmental and toxicological implications. Studies could investigate the role of pH, temperature, and enzymatic action on the breakdown of the molecule, identifying the resulting degradation products.
For example, the tautomerization of related phospha-enols to acyl phosphines and their subsequent thermal decomposition pathways have been studied. nih.gov Similar investigations into the thermal and photochemical stability of this compound would provide valuable insights. The reactivity of the enol phosphate functionality in cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form more complex substituted alkenes also warrants further exploration. nih.gov
Exploration of Advanced Analytical Techniques for Comprehensive Characterization
The accurate and sensitive detection and characterization of this compound and its metabolites or degradation products are essential. While standard techniques like NMR and mass spectrometry are fundamental, future research should explore the application of more advanced and hyphenated analytical methods. cwejournal.org
High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS), particularly with high-resolution mass analyzers, will be vital for separating and identifying trace amounts of the compound in complex matrices. chromatographyonline.commdpi.com Techniques like tandem mass spectrometry (MS/MS) can provide detailed structural information for unambiguous identification.
Furthermore, specialized NMR techniques could be employed to elucidate the three-dimensional structure and stereochemistry of the molecule. Given the presence of a phosphorus atom, ³¹P NMR spectroscopy will be an indispensable tool for characterization and for monitoring reactions. cwejournal.org The development of novel sample preparation and microextraction techniques, such as solid-phase microextraction (SPME) or dispersive liquid-liquid microextraction (DLLME), could enhance the sensitivity and efficiency of analytical methods for environmental and biological samples. mdpi.commdpi.com
| Analytical Technique | Information Provided | Future Research Focus |
| LC-MS/MS & GC-MS/MS | Separation, identification, and quantification in complex mixtures. chromatographyonline.commdpi.com | Development of methods for trace analysis in environmental and biological samples. |
| High-Resolution Mass Spectrometry | Accurate mass measurements for elemental composition determination. cwejournal.org | Application to identify unknown degradation products and metabolites. |
| ³¹P NMR Spectroscopy | Information on the chemical environment of the phosphorus nucleus. cwejournal.org | In-situ reaction monitoring and mechanistic studies. |
| Advanced Microextraction | Preconcentration of analytes from dilute samples. mdpi.com | Miniaturization and automation for high-throughput analysis. |
Advanced Computational Modeling for Predictive Research and Mechanism Elucidation
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental research. Future computational studies can provide deep insights into its electronic structure, stability, and reaction mechanisms.
Quantum mechanical (QM) and quantum mechanical/molecular mechanical (QM/MM) methods can be used to model reaction pathways, such as the Perkow reaction for its synthesis or its hydrolysis for degradation. nih.gov These calculations can help to elucidate transition state structures and activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. nih.gov
Density functional theory (DFT) calculations can be employed to predict spectroscopic properties, such as NMR chemical shifts, which can aid in the interpretation of experimental data. Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules. nih.gov Such computational approaches have been instrumental in understanding the reaction mechanisms of enzymes that process enol phosphate-containing substrates. nih.govresearchgate.net
Investigations into Novel Biological Targets and Interaction Mechanisms
Many organophosphorus compounds exhibit significant biological activity, famously as inhibitors of acetylcholinesterase. cwejournal.org A key area for future research is to investigate the potential biological targets of this compound and to elucidate the molecular mechanisms of these interactions.
Initial studies could involve screening the compound against a panel of enzymes, particularly serine hydrolases, to identify potential inhibitory activity. The unique structure of the enol phosphate moiety may confer selectivity for different enzymes compared to more conventional organophosphates.
If biological activity is identified, further research should focus on the mechanism of action. This could involve kinetic studies to determine the type of inhibition and structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, to determine how the molecule binds to its target. The ability of related enolate-forming compounds to interact with biological electrophiles and chelate metal ions suggests potential multifaceted biological activities that could be explored. nih.gov The investigation of naturally occurring bioactive enol phosphates can also provide inspiration for the potential applications of synthetic analogues. nih.govresearchgate.net
Q & A
Q. How can computational toxicology tools predict the endocrine-disrupting potential of this compound?
- Methodological Answer : Use ToxCast/Tox21 high-throughput screening data to identify receptor-binding affinities (e.g., estrogen receptor alpha). Molecular docking studies with crystal structures of nuclear receptors (e.g., PDB ID: 1A52) can prioritize in vitro assays (e.g., luciferase reporter gene assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
